molecular formula C7H15N B13204522 1-Cyclopropyl-2-methylpropan-2-amine

1-Cyclopropyl-2-methylpropan-2-amine

Cat. No.: B13204522
M. Wt: 113.20 g/mol
InChI Key: OECNZQDBVMOWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-methylpropan-2-amine is a chemical compound with the molecular formula C7H15N, featuring a cyclopropylamine group, a key pharmacophore in medicinal chemistry . The cyclopropyl group is a common motif in drug discovery due to its ability to impart favorable properties such as metabolic stability, increased potency, and conformational restriction when used as a bioisostere . This specific amine serves as a versatile synthetic intermediate for the construction of more complex molecules. Researchers can leverage this compound in various synthetic methodologies, including cross-coupling reactions, to access valuable 1-arylcyclopropylamine derivatives, a prominent scaffold in bioactive compounds . The compound is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

1-cyclopropyl-2-methylpropan-2-amine

InChI

InChI=1S/C7H15N/c1-7(2,8)5-6-3-4-6/h6H,3-5,8H2,1-2H3

InChI Key

OECNZQDBVMOWFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC1)N

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopropyl 2 Methylpropan 2 Amine and Analogues

Direct Synthesis Approaches

Direct synthesis approaches focus on the formation of the C-N bond at the tertiary carbon atom as a key step. These methods often involve the use of ketone precursors or the reduction of imine intermediates.

Reductive Amination Strategies

Reductive amination is a widely utilized and versatile method for the synthesis of amines. nih.govnih.govrsc.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of sterically hindered tertiary amines, the choice of reducing agent and reaction conditions is crucial to overcome the steric barriers. nih.govrsc.org

A plausible and direct route to 1-Cyclopropyl-2-methylpropan-2-amine involves the reductive amination of the corresponding ketone precursor, 1-cyclopropyl-2-methylpropan-1-one. This reaction would introduce the amine functionality directly at the desired position. A variety of reducing agents can be employed for this transformation, with the selection often depending on the specific substrate and desired selectivity.

A study on the direct reductive amination of ketones with secondary aryl amines utilized trichlorosilane as a reducing agent in the presence of tetramethylethylenediamine (TMEDA) as a Lewis base activator. nih.gov This method proved effective for the synthesis of hindered tertiary amines. Although this specific study focused on aryl amines, the principle can be extended to the synthesis of alkylamines.

Ketone SubstrateAmineReducing SystemSolventTime (h)Yield (%)
AcetophenoneN-methylanilineHSiCl₃, TMEDACH₂Cl₂3695
CyclohexanoneN-methylanilineHSiCl₃, TMEDACH₂Cl₂3685

Table 1: Examples of Reductive Amination of Ketones for the Synthesis of Hindered Tertiary Amines. nih.gov

For the synthesis of this compound, a similar approach could be envisioned, where 1-cyclopropyl-2-methylpropan-1-one is reacted with a suitable amine source, such as ammonia or a protected amine, in the presence of a reducing agent capable of reducing the intermediate iminium ion.

An alternative two-step approach involves the initial formation of an imine from the ketone precursor, followed by its reduction. This method allows for the isolation and purification of the imine intermediate, which can be advantageous in certain synthetic strategies. The imine, N-(1-cyclopropyl-2-methylpropylidene)amine, would be the key intermediate for the synthesis of the target compound.

The reduction of sterically hindered imines can be achieved using various hydride reagents. The choice of the reducing agent can influence the stereochemical outcome of the reaction when chiral centers are present.

Carbon-Nitrogen Bond Formation Reactions

Direct C-N bond formation reactions, such as the Hofmann and Curtius rearrangements, provide alternative pathways to primary amines by converting carboxylic acid derivatives into amines with one less carbon atom. google.com While these methods are not directly applicable to the synthesis of a tertiary amine in a single step, they can be used to generate a primary amine precursor which can then be further alkylated.

The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine. nih.gov A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported utilizing a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. nih.gov

Carboxylic Acid DerivativeReagentSolventTemperature (°C)Yield (%)
1-Cyclopropylcyclopropanecarboxylic acidEt₃N, Ethyl chloroformate, NaN₃, t-BuOHAcetone/Toluene-5 to 11076 (of N-Boc protected amine)

Table 2: Example of Curtius Rearrangement for the Synthesis of a Cyclopropylamine (B47189). nih.gov

This methodology could be adapted to synthesize a primary amine that is a close analogue of the target compound, which could then be selectively alkylated to introduce the remaining methyl groups.

Multi-Step Synthesis Pathways

Multi-step synthesis pathways offer greater flexibility in constructing complex molecules like this compound. These routes may involve the sequential introduction of the cyclopropyl (B3062369) and the tertiary amine functionalities.

One potential multi-step approach could begin with the synthesis of a suitable carboxylic acid, followed by a Curtius or Hofmann rearrangement to install the primary amine. Subsequent N-alkylation would then yield the final tertiary amine. For example, 2-cyclopropyl-3-methylbutanoic acid could be a starting material. Its conversion to the corresponding acyl azide and subsequent Curtius rearrangement would yield 1-cyclopropyl-2-methylpropan-1-amine. This primary amine could then be dimethylated to afford the target molecule.

Indirect Synthesis via Cyclopropane (B1198618) Ring Formation

Indirect synthetic approaches involve the construction of the cyclopropane ring on a molecule that already contains the nitrogen functionality or a precursor to it. These methods are particularly useful when the starting materials containing the amine are more readily available.

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.netnih.gov This reaction utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to add a methylene (B1212753) group across a double bond in a stereospecific manner. nih.gov This approach could be applied to an appropriately substituted allylic amine to construct the cyclopropyl ring. For the synthesis of this compound, a suitable precursor would be N,N-dimethyl-3-methylbut-1-en-2-amine.

Alkene SubstrateReagentsSolventYield (%)
CyclohexeneCH₂I₂, Zn-CuEther53-55
(E)-4-Phenylbut-3-en-2-olEt₂Zn, CH₂I₂CH₂Cl₂92

Table 3: Examples of Simmons-Smith Cyclopropanation. nih.gov

Another powerful method for the formation of cyclopropylamines is the Kulinkovich-Szymoniak reaction. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide. organic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org For the synthesis of a sterically hindered amine like this compound, the choice of a suitably substituted nitrile and Grignard reagent would be critical. For instance, the reaction of 2-methylpropanenitrile with cyclopropylmagnesium bromide in the presence of a titanium catalyst could potentially lead to the desired amine after hydrolysis of the intermediate.

NitrileGrignard ReagentTitanium ReagentLewis AcidYield (%)
BenzonitrileEtMgBrTi(OiPr)₄BF₃·OEt₂85
AdiponitrileEtMgBrTi(OiPr)₄BF₃·OEt₂70

Table 4: Examples of Kulinkovich-Szymoniak Reaction for the Synthesis of Primary Cyclopropylamines. organic-chemistry.org

These indirect methods provide valuable alternatives for the synthesis of this compound and its analogues, particularly when the direct approaches are hampered by steric hindrance or other functional group incompatibilities.

Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene to form a cyclopropane ring. Several distinct methods have been developed, each with its own set of reagents and reaction conditions, offering chemists a versatile toolkit for synthesizing these valuable structures.

Catalytic Cyclopropanation of Alkenes with Diazo Compounds

The catalytic decomposition of diazo compounds in the presence of an alkene is a powerful method for forming cyclopropane rings. wikipedia.org Transition metal catalysts, particularly those based on rhodium and copper, are commonly employed to generate a metal carbene intermediate, which then transfers the carbene fragment to the alkene. wikipedia.orgacs.org

This method has been successfully applied to the synthesis of 2-arylcyclopropylamines. nih.govfigshare.com A user-friendly, one-pot process has been described where tosylhydrazones serve as in situ precursors for the diazo compounds, avoiding the need to handle the potentially hazardous diazo species directly. nih.govfigshare.com The cyclopropanation of N-vinylphthalimide using this approach provides a novel route to 2-arylcyclopropylamines and has been utilized in the synthesis of an HIV-1 reverse transcriptase inhibitor. nih.govfigshare.com Donor-acceptor carbenes, generated from precursors like methyl phenyldiazoacetate, are also effective for cyclopropanation. wikipedia.org

Catalyst FamilyCommon PrecursorsKey Features
Rhodium(II) carboxylatesDiazoacetates, tosylhydrazonesHigh efficiency, good stereocontrol
Copper complexesDiazo compoundsCost-effective, widely used
Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), as the methylene transfer agent. wikipedia.orgwikipedia.org This reagent is usually generated in situ from diiodomethane and a zinc-copper couple. wikipedia.orgwikipedia.org

A key advantage of the Simmons-Smith reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org The reaction is also known for its broad functional group tolerance. tcichemicals.com A popular modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity. wikipedia.org The reaction proceeds through a three-centered "butterfly-type" transition state. nrochemistry.com

Reagent SystemDescriptionAdvantages
CH₂I₂ / Zn(Cu)The classic Simmons-Smith conditions.Stereospecific, good functional group tolerance. tcichemicals.comnrochemistry.com
CH₂I₂ / Et₂ZnFurukawa modification.Increased reactivity. wikipedia.org
Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of sulfur ylides with α,β-unsaturated carbonyl compounds to produce cyclopropanes. alfa-chemistry.comorganic-chemistry.org This reaction provides a valuable alternative to metal-catalyzed carbene transfer methods. The sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base, acts as a nucleophile. alfa-chemistry.comadichemistry.com

In the context of cyclopropanation, the reaction proceeds via a 1,4-conjugate addition of the ylide to the enone system, followed by an intramolecular nucleophilic displacement to form the three-membered ring. organic-chemistry.orgadichemistry.com The choice of sulfur ylide can influence the reaction outcome; for instance, dimethylsulfoxonium methylide often favors cyclopropanation with enones. organic-chemistry.org

Ylide TypeCommon PrecursorReactivity with Enones
Sulfoxonium ylideTrimethylsulfoxonium iodideGenerally leads to cyclopropanation. organic-chemistry.org
Sulfonium ylideTrimethylsulfonium iodideCan lead to epoxidation of the carbonyl group.
Kulinkovich Reaction

The Kulinkovich reaction and its modifications provide a powerful route to cyclopropylamines from nitriles or amides. acsgcipr.orgorganic-chemistry.org The original reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide to form a cyclopropanol. organic-chemistry.orgwikipedia.org

A significant advancement for the synthesis of cyclopropylamines is the Kulinkovich-Szymoniak reaction. organic-chemistry.org This modification allows for the preparation of primary cyclopropylamines by reacting nitriles with Grignard reagents in the presence of stoichiometric amounts of titanium(IV) isopropoxide, followed by treatment with a Lewis acid. organic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org The presence of a strong Lewis acid, such as BF₃·OEt₂, is crucial for facilitating the ring formation. organic-chemistry.org This methodology has been reviewed as a titanium-mediated synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org

Reaction VariantSubstrateKey ReagentsProduct
Kulinkovich ReactionEsterGrignard reagent, Ti(Oi-Pr)₄Cyclopropanol organic-chemistry.orgwikipedia.org
Kulinkovich-Szymoniak ReactionNitrileGrignard reagent, Ti(Oi-Pr)₄, Lewis acidPrimary cyclopropylamine organic-chemistry.org
Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins

A more recent development in cyclopropanation is the use of organophotocatalysis. researchgate.netacs.orgnih.gov This method allows for the intermolecular cyclopropanation of unactivated olefins with compounds like α-bromo-β-ketoesters and α-bromomalonates. researchgate.netacs.orgnih.gov The reaction is catalyzed by an organic photocatalyst, such as a benzothiazinoquinoxaline derivative, and can be performed under mild conditions, even in the presence of air and moisture. researchgate.netnih.gov

This transformation exhibits broad functional group tolerance, accommodating substrates with various functional groups including acids, alcohols, halides, and esters. researchgate.netacs.orgnih.gov The reaction proceeds under visible light irradiation, offering a greener alternative to some traditional methods. Mechanistic studies suggest the involvement of a catalytic cycle initiated by the photoexcited catalyst. nih.gov

PhotocatalystSubstratesKey Features
BenzothiazinoquinoxalineUnactivated olefins, α-bromo-β-ketoestersMild conditions, broad functional group tolerance, can be performed in air. researchgate.netnih.gov

Cycloalkylation (Double Alkylation of CH-Acids)

An alternative strategy to form the cyclopropane ring is through the double alkylation of a CH-acidic compound with a 1,2-dihaloethane. This method, also known as cycloalkylation, involves the sequential alkylation of a carbanion, generated from a compound with an activated methylene or methine group, to form the three-membered ring. While not as commonly cited in the direct synthesis of this compound, the principles of this reaction are fundamental in the construction of substituted cyclopropanes. The success of this approach depends on the careful choice of base, solvent, and the nature of the activating group on the CH-acidic component.

Rearrangement Reactions Leading to Cyclopropylamines

Rearrangement reactions offer powerful methods for constructing the cyclopropylamine scaffold, often by transforming more readily available starting materials into the desired cyclic structure.

The Favorskii rearrangement is a well-established reaction primarily involving the rearrangement of α-halo ketones in the presence of a base to yield carboxylic acid derivatives. wikipedia.orgchemistry-reaction.com The reaction proceeds through a cyclopropanone intermediate, which is formed by the intramolecular cyclization of an enolate. wikipedia.orgadichemistry.com

When an amine is used as the base, the cyclopropanone intermediate is attacked by the amine nucleophile, leading to the formation of an amide. wikipedia.orgadichemistry.com In the context of synthesizing cyclopropylamines, this method provides a pathway to cyclopropylamides, which can subsequently be reduced to the corresponding cyclopropylamine. The use of α-halo ketones with acidic α'-hydrogens is a prerequisite for this reaction. adichemistry.com For cyclic α-halo ketones, this rearrangement results in a ring contraction, for instance, converting a 2-chlorocyclohexanone into a cyclopentane derivative. adichemistry.com

Table 1: Favorskii-Type Rearrangement for Amide Synthesis

Reactant Base/Nucleophile Intermediate Product
α-Halo Ketone Amine (e.g., R-NH₂) Cyclopropanone Cyclopropylamide

Recent developments have highlighted the versatility of the Favorskii-type rearrangement in the synthesis of various cyclopropylamine derivatives. researchgate.net

Cyclopropyliminium rearrangements involve the transformation of molecules containing a cyclopropyl group adjacent to an imine or iminium ion. These reactions are typically driven by the release of strain energy from the three-membered ring, leading to the formation of less-strained five-membered heterocyclic compounds. researchgate.net

A key example is the Cloke-Wilson rearrangement, which converts cyclopropanes bearing an imino group into dihydropyrroles. researchgate.net This transformation is a valuable tool for synthesizing nitrogen-containing heterocycles. For compounds where the cyclopropyl substituent is attached to an endocyclic carbon-nitrogen double bond, this rearrangement can lead to fused heterocyclic systems. researchgate.net

Furthermore, transition metals can mediate rearrangements of cyclopropyl imines. For instance, a titanocene complex can react with a cyclopropyl imine through a ring-opening reaction to form an azatitanacyclohexene. This intermediate can then undergo a subsequent rearrangement to yield an azatitanacyclopentene, which upon oxidation liberates an α,β-unsaturated imine. nih.gov These metal-catalyzed pathways highlight the diverse reactivity of cyclopropyl imines and their potential as precursors to various amine structures. nih.gov

Table 2: Types of Cyclopropyliminium Rearrangements

Rearrangement Type Substrate Key Intermediate/Catalyst Product Type
Cloke-Wilson Cyclopropyl Imines Thermal/Acidic conditions Dihydropyrroles
Metal-Catalyzed Cyclopropyl Imines Titanium (Cp₂Ti) α,β-Unsaturated Imines / Heterocycles

Utilization of Cyclopropyl-Containing Building Blocks

An alternative and highly effective strategy for synthesizing complex molecules containing the this compound motif involves the use of pre-functionalized cyclopropyl building blocks.

Cyclopropylamine is a fundamental building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. innospk.comnbinno.com Its unique chemical structure, which combines a highly strained cyclopropane ring with a reactive amino group, makes it an ideal intermediate for introducing the cyclopropyl moiety into larger molecules. nih.govnbinno.com The strain in the three-membered ring enhances its reactivity, allowing it to participate in a wide range of chemical transformations.

The versatility of cyclopropylamine is demonstrated by its role as a key intermediate in the production of numerous commercially important compounds. innospk.com Its incorporation can modify the physicochemical properties of a molecule, potentially enhancing therapeutic efficacy or biological activity. innospk.com

Table 3: Examples of Complex Molecules Synthesized from Cyclopropylamine

Precursor Resulting Compound Application Area
Cyclopropylamine Ciprofloxacin Pharmaceutical (Antibiotic) innospk.com
Cyclopropylamine Cyromazine Agrochemical (Insecticide) innospk.com
Cyclopropylamine Cyprazine Agrochemical (Herbicide) innospk.com

For the synthesis of more complex targets like this compound, building blocks that already contain an integrated cyclopropyl-methyl fragment are often employed. This approach can simplify synthetic routes and provide better control over stereochemistry.

A notable example is the development of a scalable process for synthesizing cyclopropyl-methyl-proline, a key building block for Factor D inhibitors. acs.orgresearchgate.net In this synthesis, a Simmons-Smith cyclopropanation reaction is used to form the cyclopropane ring on an olefin precursor. acs.orgresearchgate.net This reaction involves an organozinc carbenoid that stereospecifically converts the alkene into a cyclopropane. researchgate.net Although challenges in stereoselectivity were encountered, this method demonstrates the direct integration of a cyclopropyl group adjacent to a carbon that will be part of a larger, functionalized scaffold. acs.org

The use of preformed cyclopropanes is one of the principal methods for synthesizing complex cyclopropyl-containing molecules. researchgate.net These building blocks can be derivatized through various chemical reactions to construct the final target molecule.

Table 4: Methods for Integrating Cyclopropyl-Methyl Fragments

Method Key Reagents Substrate Fragment Integrated
Simmons-Smith Cyclopropanation Diethylzinc (Et₂Zn), Chloroiodomethane (ClCH₂I) Alkene Cyclopropyl
Kulinkovich Reductive Cyclopropanation Grignard Reagent, Titanium Isopropoxide Ester Hydroxycyclopropane

Chirality, Stereochemistry, and Enantioselective Synthesis

Stereogenic Centers and Enantiomerism in 1-Cyclopropyl-2-methylpropan-2-amine

To understand the stereochemistry of this compound, an analysis of its molecular structure for stereogenic centers is required. A stereogenic center, or chiral center, is typically a carbon atom bonded to four different substituent groups.

The IUPAC name "this compound" defines the following structure:

A three-carbon propane (B168953) chain forms the backbone.

An amine group (-NH2) is located at the second carbon position (C2).

A methyl group (-CH3) is also attached to C2.

A cyclopropyl (B3062369) group is attached to the first carbon position (C1).

The resulting structure is (Cyclopropyl)-CH₂-C(NH₂)(CH₃)-CH₃. The carbon atom that could potentially be a stereocenter is C2. The four groups attached to C2 are:

A cyclopropylmethyl group (-CH₂-C₃H₅)

An amino group (-NH₂)

A methyl group (-CH₃) from the propane backbone (C3)

A second methyl group (-CH₃) as the "2-methyl" substituent

Since two of the substituents attached to C2 are identical methyl groups, this carbon is not a stereogenic center. Consequently, the molecule is achiral and does not have enantiomers. It cannot be optically active.

While this compound itself is achiral, the broader class of cyclopropylamines includes many chiral molecules whose biological functions are dependent on a specific stereoisomer. Therefore, the development of asymmetric synthesis for these related compounds is a critical field of study.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or with a significant excess of one enantiomer. Although not directly applicable to the synthesis of the achiral this compound, these methods are fundamental for producing its chiral analogs, such as 1-cyclopropylethan-1-amine or 1-cyclopropyl-2-methylpropan-1-amine.

The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high enantioselectivity. In the context of cyclopropylamine (B47189) synthesis, this often involves the asymmetric cyclopropanation of olefins.

Metal-Catalyzed Cyclopropanation: Transition metals like cobalt, rhodium, and iron, when complexed with chiral ligands, can effectively catalyze the transfer of a carbene to an alkene. For instance, cobalt(II) complexes with chiral porphyrin-like ligands have been used to catalyze the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding chiral cyclopropane (B1198618) esters with excellent diastereo- and enantioselectivity. organic-chemistry.org These esters are versatile precursors that can be converted to the desired cyclopropylamines. organic-chemistry.org

Asymmetric Ylide Reactions: Chiral auxiliaries can be employed to direct the stereochemical outcome of cyclopropanation reactions. For example, the treatment of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can produce chiral N-sulfinyl cyclopropylamines with good diastereoselectivity. nih.gov The chiral sulfinyl group can later be removed to yield the primary amine. nih.gov

Michael-Initiated Ring-Closure (MIRC): The asymmetric MIRC reaction is another powerful tool. Using chiral phase-transfer catalysts or organocatalysts, such as derivatives of cinchona alkaloids, it is possible to construct chiral cyclopropane rings with high enantiomeric excess (ee). nih.govnih.govresearchgate.net

Table 1: Examples of Chiral Catalyst Systems for Cyclopropane Synthesis

Catalyst System Reactants Product Type Stereoselectivity
Cobalt(II)-[P1] Olefin + Succinimidyl diazoacetate Chiral Cyclopropane Succinimidyl Ester High dr and ee
Rhodium(II)-[Rh₂(TBSP)₄] N-vinylphthalimide + Aryldiazoacetate Chiral Aminocyclopropane Carboxylate Moderate ee (55%)

Data compiled from multiple sources. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org

Chemo-enzymatic synthesis integrates the high selectivity of enzymes with the versatility of chemical reactions. nih.gov Biocatalysis, the use of natural or engineered enzymes, offers an environmentally friendly and highly selective alternative to traditional chemical catalysts. nih.govnih.gov

Engineered Heme Proteins: Myoglobin and cytochrome P450 variants, engineered through directed evolution, have been repurposed to catalyze abiotic reactions, including highly efficient and stereoselective cyclopropanations. nih.govnih.gov These biocatalysts can produce chiral cyclopropyl ketones from olefins and diazoketone reagents with exceptional diastereo- and enantioselectivity, which can then be chemically converted to amines. nih.gov

Transaminases: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. researchgate.net This method is widely used for the industrial synthesis of enantiomerically pure amines. A biocatalytic process using a transaminase could convert a suitable cyclopropyl ketone into a specific enantiomer of a chiral cyclopropylamine. researchgate.netchimia.ch

Table 2: Biocatalytic Approaches to Chiral Cyclopropanes and Amines

Enzyme Class Transformation Key Features
Engineered Myoglobin Olefin Cyclopropanation High diastereo- and enantioselectivity; broad substrate scope
Tautomerase Nucleophilic addition to α,β-unsaturated aldehydes Forms two C-C bonds with excellent stereocontrol (up to 25:1 dr, 99:1 er)
Transaminase Reductive amination of a ketone Produces enantiomerically pure primary amines

Data compiled from multiple sources. nih.govnih.govnih.govresearchgate.netresearchgate.netntnu.no

When a molecule has multiple stereocenters, controlling the relative configuration between them is known as diastereocontrol. Diastereoselective reactions are crucial for synthesizing complex molecules with specific three-dimensional structures.

Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide is a method that demonstrates high trans-selectivity, yielding almost exclusively the trans-diastereomer of the resulting 1-aryl-2-amino-cyclopropane carboxylate. organic-chemistry.org Similarly, strategies using temporary stereocenters have been developed. rsc.org In this approach, an aldol (B89426) reaction sets an initial stereocenter, which then directs a subsequent diastereoselective cyclopropanation before the temporary center is removed. rsc.org Recent advances also include electrochemical methods that can achieve high diastereoselectivity in cyclopropane synthesis. nih.gov

An alternative to asymmetric synthesis is the resolution of a racemic mixture, which contains equal amounts of both enantiomers. In enzymatic kinetic resolution, an enzyme selectively modifies one enantiomer, allowing it to be separated from the unreacted enantiomer.

Lipases are commonly used for this purpose. mdpi.com For example, a racemic cyclopropylamine precursor could be subjected to acylation catalyzed by a lipase. The enzyme would selectively acylate one enantiomer, and the resulting amide can be separated from the unreacted amine enantiomer. researchgate.net This method has been successfully applied to produce enantiopure building blocks for various pharmaceuticals. ntnu.no While efficient for obtaining high enantiomeric purity, a key drawback is that the maximum theoretical yield for the desired enantiomer is 50%.

Control of Stereoselectivity in Cyclopropylamine Synthesis

Achieving high stereoselectivity in the synthesis of cyclopropylamines depends on a nuanced interplay of several factors. The choice of catalyst, particularly the structure of the chiral ligand in metal-catalyzed reactions, is paramount. The ligand creates a chiral environment around the metal center, which differentiates between the prochiral faces of the substrate, leading to the preferential formation of one enantiomer. organic-chemistry.org

The structure of the substrates is also critical. Steric and electronic properties of the olefin and the carbene precursor can significantly influence both the yield and the stereochemical outcome of the reaction. organic-chemistry.org Furthermore, computational studies have become an invaluable tool for understanding reaction mechanisms. By modeling the transition states of competing reaction pathways, researchers can predict the stereochemical outcome and rationally design more selective catalysts and substrates. escholarship.org In biocatalysis, stereoselectivity is controlled by the precisely defined three-dimensional structure of the enzyme's active site, which binds the substrate in a specific orientation for the reaction to occur. nih.govnih.gov

Enantiopure Cyclopropylamine Derivatives as Chiral Reagents

Enantiomerically pure cyclopropylamines are valuable building blocks and reagents in asymmetric synthesis, where they can be employed as chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of a reaction. The steric bulk and defined three-dimensional structure of derivatives of this compound make them promising candidates for inducing high levels of stereoselectivity.

Detailed research has demonstrated the utility of sterically hindered chiral amines as auxiliaries in asymmetric alkylation reactions. For instance, amides derived from bulky chiral amines have been shown to direct the stereoselective alkylation of enolates, leading to the formation of products with high diastereomeric excess. This principle can be extended to derivatives of this compound, where the cyclopropyl group, in conjunction with the quaternary carbon, would create a highly influential chiral environment.

In one notable study, the concept of using a chiral auxiliary to direct a diastereoselective reaction was effectively demonstrated. While not involving this compound itself, the research showcased the use of pseudoephenamine, a structurally distinct but also bulky chiral amine, in the asymmetric alkylation of α,α-disubstituted amides. The results, as summarized in the table below, highlight the high levels of diastereoselectivity that can be achieved.

EntryElectrophileProductDiastereomeric Ratio (dr)
1MeIα-Methylated amide>98:2
2EtIα-Ethylated amide>98:2
3Allyl Bromideα-Allylated amide>98:2
4Benzyl Bromideα-Benzylated amide>98:2

This table illustrates the high diastereoselectivity achieved in the alkylation of amides derived from the chiral auxiliary pseudoephenamine, demonstrating the potential of bulky chiral amines in controlling stereochemistry. nih.gov

Furthermore, the synthesis of densely substituted, enantiomerically enriched cyclopropanes has been achieved through the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. In these reactions, the use of aniline (B41778) nucleophiles has been explored. For example, the reaction of a chiral bromocyclopropane (B120050) carboxamide with N-methylaniline resulted in the formation of a cyclopropyl amine derivative with a diastereomeric ratio of 3:1. rsc.org Increasing the steric hindrance of the aniline nucleophile, for instance by using an N-ethyl substituent, significantly improved the diastereoselectivity to 13:1. rsc.org These findings underscore the critical role that steric factors play in achieving high stereoselectivity and suggest that the bulky nature of a this compound-derived reagent could be highly advantageous in similar transformations.

While direct and extensive research on this compound as a chiral reagent is not widely documented in publicly available literature, the principles established with other bulky chiral amines and the successful enantioselective synthesis of related cyclopropylamines strongly support its potential in this domain. Future research will likely focus on harnessing the unique steric and electronic properties of this compound to develop novel and highly effective chiral reagents for asymmetric synthesis.

Mechanistic Investigations of Reactions Involving 1 Cyclopropyl 2 Methylpropan 2 Amine

Elucidation of Reaction Pathways and Transition States

The reaction pathways of cyclopropylamines are diverse and heavily influenced by the reaction conditions and reagents. A key feature is the potential for the cyclopropyl (B3062369) ring to open, which can proceed through different transition states depending on the electronic nature of the substituents and the presence of acids or catalysts.

For instance, in superacidic conditions, the ring-opening of trans-2-phenylcyclopropylamine hydrochloride has been studied. This reaction proceeds through a dicationic intermediate, where both the ammonium (B1175870) group and a carbenium ion are present. Calculations have shown that the transition state leading to the cleavage of the distal C2-C3 bond (the bond furthest from the phenyl and amine substituents) is energetically favored over the cleavage of the vicinal C1-C2 bond. The energy barrier for distal bond cleavage is calculated to be 6.5 kcal/mol lower than for vicinal cleavage, making it the kinetically preferred pathway. nih.gov

Another area of investigation is photocycloaddition reactions. The asymmetric [3+2] photocycloaddition of N-aryl cyclopropylamines with olefins is believed to be initiated by the reductive quenching of an excited-state photocatalyst by the cyclopropylamine (B47189). rsc.org This initial electron transfer step is crucial in activating the amine for the subsequent cycloaddition. Mechanistic experiments, including the observation that the geometry of the olefin is not preserved in the product, support a stepwise pathway involving a single electron transfer (SET) mechanism. chemrxiv.org

Furthermore, reactions with nitrosating agents provide additional mechanistic insights. The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen atom. The proposed mechanism involves the formation of an amine radical cation. This intermediate then undergoes a rapid opening of the cyclopropyl ring to form an iminium ion with a carbon-centered radical, which can then react further. researchgate.net

Role of the Cyclopropyl Moiety in Reaction Mechanisms

The cyclopropyl group is not a mere spectator in the reactions of 1-cyclopropyl-2-methylpropan-2-amine; its unique structural and electronic properties actively direct the course of chemical transformations. The inherent ring strain of the three-membered ring makes it susceptible to ring-opening reactions, which are a common mechanistic theme. nih.govresearchgate.net

In radical cation-mediated reactions, the cyclopropyl group acts as a "radical clock." The rapid ring-opening of the cyclopropylaminyl radical cation serves as evidence for an electron transfer mechanism. researchgate.net This ring-opening is a key step that often dictates the final product distribution.

The electronic properties of the cyclopropyl ring also play a significant role. In the case of the acid-catalyzed ring-opening of trans-2-phenylcyclopropylamine, the ammonium group acts as a σ-acceptor. This electronic pull weakens the distal C2-C3 bond of the cyclopropane (B1198618) ring, predisposing it to cleavage. nih.gov This demonstrates how substituents on the cyclopropylamine structure can electronically influence which bond in the strained ring is most likely to break.

The metabolism of compounds containing a cyclopropylamine moiety can also involve the ring. For example, the oxidation of the cyclopropylamine substructure can lead to reactive ring-opened intermediates, such as α,β-unsaturated aldehydes. acs.org These reactive species can then form covalent adducts with biological macromolecules, which is a mechanism of potential toxicity. acs.org

Studies of Amine Reactivity (e.g., Nucleophilicity, Basicity)

The reactivity of the amine group in cyclopropylamines is fundamentally linked to its basicity and nucleophilicity. These properties are influenced by the electronic effects of the attached cyclopropyl ring.

The basicity of cyclopropylamine is lower than that of other cycloalkylamines like cyclopentylamine (B150401) and cyclohexylamine. This reduced basicity is attributed to the increased s-character of the carbon-nitrogen bond. rsc.org Due to the 60° bond angles within the cyclopropane ring, the carbon orbitals used for bonding externally have a higher percentage of s-character compared to typical sp³ hybridized carbons. This increased s-character makes the carbon more electronegative, which in turn withdraws electron density from the nitrogen atom, reducing the availability of its lone pair for protonation and thus lowering its basicity. rsc.org

Computational studies have quantified the basicity of cyclopropylamines through the calculation of gas-phase proton affinities (PA). The calculated PA for cyclopropylamine is 217.6 kcal/mol. sigmaaldrich.comrsc.org The basicity is also influenced by stereoelectronic effects arising from hyperconjugative interactions between the amine's lone pair and the bonds of the cyclopropyl ring. These interactions can affect the local charge distribution and the hybridization of the nitrogen lone pair, thereby modulating the amine's basicity. sigmaaldrich.comrsc.org

The nucleophilicity of amines generally correlates with their basicity, suggesting that cyclopropylamines are moderately nucleophilic. rsc.org However, nucleophilicity is also sensitive to steric hindrance. For this compound, the presence of the tertiary carbon atom adjacent to the nitrogen may introduce some steric bulk, potentially reducing its nucleophilicity compared to a primary cyclopropylamine.

Table 1: Comparison of Basicity and Proton Affinity for Cycloalkylamines

Amine pKₐ Proton Affinity (PA) (kcal/mol)
Cyclopropylamine 8.8 217.6 sigmaaldrich.comrsc.org
Cyclobutylamine 10.3 -
Cyclopentylamine 10.5 -

Note: pKₐ values are approximate and can vary with measurement conditions. The provided PA value is a calculated gas-phase value.

Computational Mechanistic Studies (e.g., Density Functional Theory - DFT)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of reactions involving cyclopropylamines. DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition state structures, and the determination of reaction energetics, providing details that are often difficult to obtain experimentally.

In the study of the superacid-promoted ring-opening of trans-2-phenylcyclopropylamine, DFT calculations were used to map out the reaction pathways for both vicinal and distal bond cleavage. These calculations provided the relative free energies of the transition states, confirming that distal bond cleavage is the kinetically favored pathway. nih.gov The calculated structures of the transition states revealed the extent of bond breaking and bond forming at the peak of the energy barrier.

DFT has also been employed to understand the origins of stereoselectivity in reactions. For the asymmetric [3+2] photocycloaddition of N-aryl cyclopropylamines, DFT calculations were used to analyze the transition states leading to the different enantiomeric products. By comparing the energies of these transition states, researchers can rationalize the observed enantiomeric excess and refine the design of chiral catalysts. rsc.org

Furthermore, computational studies have been instrumental in understanding the fundamental properties that govern reactivity, such as basicity. Calculations of proton affinities and the analysis of molecular orbitals have provided insights into how the electronic structure of the cyclopropyl group, including hyperconjugative effects, influences the basicity of the amine. sigmaaldrich.comrsc.org These computational models help to explain experimental trends and make predictions about the reactivity of related molecules.

Kinetic Studies of Reaction Processes

Kinetic studies provide quantitative data on reaction rates, which is essential for a complete understanding of a reaction mechanism. While detailed kinetic studies on reactions of this compound are not widely reported in the literature, some kinetic data exists for related processes.

Kinetic versus thermodynamic control is another important aspect that can be elucidated through kinetic studies. For example, in the synthesis of some trans-2-substituted cyclopropylamines, it has been observed that the ratio of cis to trans isomers can change over time, suggesting that an initial kinetically controlled product distribution can isomerize to a more stable thermodynamic mixture. chemrxiv.org While not a formal kinetic study, such observations point to the relative rates of product formation and subsequent isomerization.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms.

In ¹H NMR spectroscopy, the chemical shifts (δ) and spin-spin coupling patterns are anticipated to be distinct for the different proton environments in 1-Cyclopropyl-2-methylpropan-2-amine. The protons of the cyclopropyl (B3062369) group would likely appear in the upfield region (approximately 0.2-1.0 ppm), exhibiting complex splitting patterns due to geminal and cis/trans couplings. The methylene (B1212753) (-CH₂-) protons adjacent to the cyclopropyl ring would resonate further downfield and would be split by the neighboring methine proton of the cyclopropyl group. The two methyl (-CH₃) groups attached to the tertiary carbon are equivalent and would be expected to produce a singlet. The amine (-NH₂) protons would typically appear as a broad singlet, though its chemical shift can vary depending on the solvent and concentration.

For ¹³C NMR spectroscopy, a unique signal is expected for each carbon atom in a distinct chemical environment. The carbon atoms of the cyclopropyl ring would resonate at a characteristically high field. The tertiary carbon atom bonded to the nitrogen and two methyl groups would have a specific chemical shift, as would the methylene carbon and the equivalent methyl carbons.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Cyclopropyl CH₂ 0.2 - 0.6 Multiplet
Cyclopropyl CH 0.6 - 1.0 Multiplet
-CH₂- ~1.2 Doublet
-C(CH₃)₂ ~1.1 Singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Cyclopropyl CH₂ 5 - 15
Cyclopropyl CH 15 - 25
-CH₂- 40 - 50
-C(CH₃)₂ 50 - 60

NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments, can be employed to investigate the stereochemistry of molecules. For chiral derivatives of this compound, NOE could help in determining the relative spatial proximity of different protons, thereby elucidating the stereochemical arrangement of the substituents.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A prominent fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion. For this compound, the loss of a cyclopropylmethyl radical would lead to a significant fragment ion. Other characteristic fragments would arise from the cleavage of the cyclopropyl ring and the loss of methyl groups.

Liquid chromatography-mass spectrometry (LC-MS) would be suitable for the analysis of this compound, particularly using soft ionization techniques like electrospray ionization (ESI), which would likely show a strong protonated molecular ion peak ([M+H]⁺).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
113 [M]⁺ (Molecular Ion)
98 [M - CH₃]⁺

Chromatographic Techniques (HPLC, UPLC, GC-MS)

Chromatographic methods are essential for separating this compound from any impurities and for quantifying its purity.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are well-suited for the purity assessment of this compound. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an amine modifier, would likely provide good separation. A UV detector could be used if the compound has a suitable chromophore, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be employed.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for both purity assessment and impurity identification. The volatility of this compound makes it amenable to GC analysis. The mass spectrometer detector allows for the identification of any co-eluting impurities based on their mass spectra. This technique is particularly useful for identifying volatile organic impurities that may be present from the synthesis process.

Chiral Separation (e.g., Chiral HPLC)

The separation of enantiomers is critical in many fields, particularly pharmaceuticals, where the biological activity of a compound can reside in a single enantiomer. phenomenex.com For a chiral amine like this compound, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant method for achieving enantiomeric separation. mdpi.com The principle of chiral HPLC lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed and have proven effective for separating a broad range of chiral compounds, including amines. nih.govresearchgate.net The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the polysaccharide structure. mdpi.com

The choice of mobile phase is crucial for optimizing selectivity and resolution. chromatographyonline.com For chiral amines, separations are often performed in normal-phase, polar organic, or reversed-phase modes. researchgate.netchromatographyonline.com In normal-phase chromatography, a nonpolar solvent like hexane (B92381) is typically used with a polar modifier such as ethanol. chromatographyonline.com The addition of acidic or basic modifiers to the mobile phase is often necessary to improve peak shape and achieve baseline separation of basic compounds like amines. chromatographyonline.com A combination of an acid, such as trifluoroacetic acid (TFA), and a base, like triethylamine (B128534) (TEA), can be used to control the ionization state of the amine and minimize undesirable interactions with the stationary phase. chromatographyonline.com Chiral ligand-exchange chromatography represents another effective strategy for the enantioresolution of compounds capable of forming chelates, such as amino acids and diamines. researchgate.net

While specific application notes for the chiral separation of this compound are not detailed in readily available literature, established methods for analogous primary amines provide a clear protocol for method development. chromatographyonline.com A typical screening approach would involve testing various polysaccharide-based columns with different mobile phase compositions.

Table 1: Typical Chiral HPLC Screening Conditions for Primary Amines

ParameterCondition 1: Normal PhaseCondition 2: Polar Organic Mode
Chiral Stationary Phase Amylose or Cellulose-based (e.g., Chiralpak® series)Amylose or Cellulose-based (e.g., Chiralpak® series)
Mobile Phase Hexane/Ethanol (e.g., 80:20 v/v)Acetonitrile/Methanol (e.g., 90:10 v/v)
Additives 0.2-0.3% Trifluoroacetic Acid (TFA) & 0.2% Triethylamine (TEA)0.2-0.3% Trifluoroacetic Acid (TFA) & 0.2% Triethylamine (TEA)
Flow Rate 1-2 mL/min1-2 mL/min
Detection UV (e.g., 210-254 nm)UV (e.g., 210-254 nm)

This table presents generalized starting conditions for method development based on established protocols for separating chiral primary amines via HPLC. chromatographyonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, alkyl, and cyclopropyl moieties.

As a primary aliphatic amine, the most distinct features are the N-H vibrations. libretexts.org Primary amines (R-NH₂) typically show two bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching modes. orgchemboulder.com Another key feature is the N-H bending (scissoring) vibration, which appears in the 1650-1550 cm⁻¹ range. libretexts.org A broad, strong absorption due to N-H wagging is also expected between 910-665 cm⁻¹. orgchemboulder.com

The aliphatic C-H bonds of the isopropyl and cyclopropyl groups will produce stretching absorptions just below 3000 cm⁻¹. The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1000 cm⁻¹ region. libretexts.org The cyclopropyl group itself has characteristic C-H stretching vibrations that can appear above 3000 cm⁻¹, a region often associated with aromatic or vinylic C-H stretches.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
~3400 & ~3300N-H Stretch (asymmetric & symmetric)Primary AmineMedium (two bands)
~3080-3000C-H StretchCyclopropyl ringMedium
2960-2850C-H StretchAlkyl (CH, CH₂, CH₃)Strong
1650-1550N-H Bend (scissoring)Primary AmineMedium-Strong
1470-1430C-H BendAlkyl (CH₂, CH₃)Medium
1250-1000C-N StretchAliphatic AmineMedium-Weak
910-665N-H WagPrimary AmineStrong, Broad

This table is based on established correlation charts for the functional groups present in the molecule. libretexts.orgorgchemboulder.com

Spectroscopic Methods for Reaction Monitoring

Modern organic synthesis increasingly relies on in-situ spectroscopic monitoring to gain a deeper understanding of reaction kinetics, mechanisms, and endpoints without the need for offline sampling. spectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are powerful tools for real-time analysis of reactions that could produce this compound. acs.orgtib.euresearchgate.net

For a hypothetical synthesis, such as the reductive amination of 1-cyclopropyl-2-methylpropan-1-one, in-situ FTIR (often using an attenuated total reflectance probe like ReactIR™) would be highly effective. mt.com The progress of the reaction could be monitored by observing the disappearance of the strong carbonyl (C=O) stretching band of the starting ketone (typically around 1715-1680 cm⁻¹) and the concurrent appearance of the characteristic N-H bending and C-N stretching bands of the amine product. researchgate.netmt.com This allows for precise determination of the reaction endpoint and can help identify the formation of any transient imine intermediates.

Real-time NMR spectroscopy, including the use of benchtop instruments, offers another powerful approach. researchgate.net By monitoring the reaction directly in an NMR tube or a flow cell, one can track the decrease in the signal intensity of protons specific to the starting material (e.g., the methine proton adjacent to the carbonyl group in the ketone) and the increase in signals corresponding to the product (e.g., the new methine proton adjacent to the newly formed amine group). acs.org This method provides quantitative data on the concentration of each species over time, which is invaluable for kinetic modeling. researchgate.net

Table 3: Application of Spectroscopic Methods for Monitoring Amine Synthesis

Spectroscopic MethodMonitored Species / BondExpected Observation for Reaction Progression
FTIR (ReactIR) Ketone C=O stretch (~1700 cm⁻¹)Amine N-H bend (~1600 cm⁻¹)Decrease in C=O peak intensityIncrease in N-H peak intensity
NMR Ketone α-protonsProduct α-protonsDecrease in signal integration for ketone protonsIncrease in signal integration for product protons
Raman Ketone C=O stretch (~1700 cm⁻¹)Imine C=N stretch (~1650 cm⁻¹)Decrease in C=O peak intensityPotential transient observation of C=N peak

This table outlines how different spectroscopic techniques could be applied to monitor a representative synthesis of the target compound. acs.orgresearchgate.netmt.com

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research. These methods are used to investigate the electronic structure and energetics of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. For cyclopropylamine (B47189) derivatives, DFT has been instrumental in exploring their unique characteristics imparted by the strained three-membered ring.

Molecular Geometry and Conformation Analysis

The geometry of cyclopropylamines is heavily influenced by the interplay between the sterically demanding cyclopropyl (B3062369) group and the amine substituent. Theoretical calculations on the parent molecule, cyclopropylamine, have identified two primary conformers: trans and gauche. nih.gov Computational studies using second-order Møller-Plesset perturbation theory have calculated the enthalpy difference between these conformers to be between 2.02 and 2.12 kcal/mol, which aligns well with experimental data. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of cyclopropylamines is notable due to the high degree of strain in the cyclopropane (B1198618) ring, where bond angles are compressed to approximately 60°. longdom.org This strain results in C-C bonds with significant p-character, often described as "bent bonds," which imparts some alkene-like properties to the ring. This unique electronic configuration significantly influences the molecule's reactivity. longdom.org

Theoretical studies on cyclopropylamine have utilized methods like outer-valence Green's function and DFT (with the B3LYP hybrid functional) to interpret its binding energy spectra. nih.gov These calculations help in assigning ionization bands to specific molecular orbitals, providing a detailed picture of the electronic environment. nih.gov The highest occupied molecular orbital (HOMO) is typically associated with the nitrogen lone pair, making the amine group a primary site for electrophilic attack and hydrogen bonding. The strained ring itself is susceptible to ring-opening reactions under certain conditions, a reactivity pattern that can be predicted by mapping the electron density and electrostatic potential surfaces.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. For cyclopropylamine, DFT calculations have been employed to study its gas-phase pyrolysis. conicet.gov.arresearchgate.net These studies support a stepwise reaction process where the rate-determining step is the initial ring-opening. conicet.gov.ar The calculations explored competitive pathways, including direct, biradical, and carbene mechanisms, to form intermediates like 1-aminopropene and 1-propanimine. conicet.gov.ar

The computational results indicated that a carbenic pathway is dominant at lower temperatures (up to ~500 K), while a biradical mechanism prevails at higher temperatures. conicet.gov.ar Further calculations on the subsequent reaction steps provided a comprehensive energy profile for the entire process, demonstrating how computational chemistry can map out complex transformations and predict the most favorable reaction pathways. conicet.gov.arscilit.com

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov These simulations are particularly valuable for studying how a molecule like 1-Cyclopropyl-2-methylpropan-2-amine interacts with its environment, such as a solvent or a biological receptor. nih.gov

For instance, MD simulations have been used to explore the structural basis for the differing potencies of cyclopropyl-containing fentanyl analogs at the μ-opioid receptor. nih.gov In such studies, the ligand is placed in the receptor's binding site, and the system's evolution is simulated over nanoseconds. This allows researchers to observe the stability of binding poses, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and understand how the ligand's structure influences the receptor's conformation. nih.gov A similar approach could be applied to this compound to predict its binding mode and affinity for a specific biological target, guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial in drug discovery for predicting the activity of novel molecules and optimizing lead compounds.

A three-dimensional QSAR (3D-QSAR) study was performed on a series of 50 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which are structurally related to this compound, to understand their selectivity for the Dopamine D₃ receptor. mdpi.comnih.gov Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used.

The resulting models showed good predictive ability, as indicated by their statistical parameters. mdpi.com

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Field Contributions
CoMFA 0.6070.981Steric: 39.3%, Electrostatic: 60.7%
CoMSIA 0.6430.899Steric, Electrostatic, Hydrophobic fields played important roles

These results indicate that for this class of cyclopropylamine derivatives, electrostatic interactions are a dominant factor in their binding affinity to the D₃ receptor, with steric and hydrophobic properties also playing significant roles. mdpi.comnih.gov Such models provide a quantitative framework for designing new derivatives with potentially enhanced activity.

Pharmacophore Modeling of Cyclopropylamine Derivatives

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. patsnap.com A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's active site (structure-based). patsnap.comnih.gov

This approach is widely used in virtual screening to identify new potential drug candidates from large chemical databases. For cyclopropylamine derivatives, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor/donor (from the amine group).

A hydrophobic feature (representing the cyclopropyl and alkyl groups).

Positive ionizable features (at physiological pH).

In studies on inhibitors of enzymes like Lysine-specific demethylase 1 (KDM1A), where many inhibitors are based on a cyclopropylamine scaffold, pharmacophore models help rationalize the observed structure-activity relationships (SAR). nih.gov By understanding the key features responsible for binding, medicinal chemists can strategically modify the cyclopropylamine core to improve potency and selectivity. nih.gov

Ligand-Based 3D-QSAR Analysis

A thorough review of scientific literature and chemical databases reveals no specific ligand-based 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been published for this compound.

3D-QSAR is a computational chemistry method used to establish a mathematical relationship between the three-dimensional structural properties of a series of molecules and their biological activity. This technique is instrumental in drug discovery and development for optimizing lead compounds. The process typically involves aligning a set of molecules with known activities and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their spatial (steric) and electronic fields with their activity.

The absence of such studies for this compound indicates that a series of analogues with corresponding biological activity data has not been subjected to this type of analysis in the public domain. Therefore, no data tables or specific research findings on its 3D-QSAR are available.

Prediction of Spectroscopic Properties

There is a lack of published studies detailing the theoretical prediction of spectroscopic properties for this compound.

Computational methods, primarily based on density functional theory (DFT), are commonly employed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra. These theoretical calculations provide valuable insights into the molecular structure and can aid in the interpretation of experimental spectra. The process involves optimizing the molecular geometry at a specific level of theory and then calculating the desired spectroscopic properties.

As no specific computational studies have been performed or made public for this compound, there are no predicted spectroscopic data tables or detailed findings to report.

Applications in Organic Synthesis Methodology Development

Role as a Synthetic Intermediate

Cyclopropylamines are valued as synthetic intermediates due to the unique combination of the strained three-membered ring and the reactive amino group. researchgate.net They can serve as building blocks for more complex molecules in the pharmaceutical and agrochemical industries. google.comresearchgate.net For example, simpler cyclopropylamines are key intermediates in the synthesis of herbicides and ectoparasiticides. google.com

A comprehensive literature search reveals that while 1-Cyclopropyl-2-methylpropan-2-amine is commercially available from several suppliers, specific examples of its use as a synthetic intermediate in the preparation of complex target molecules are not extensively documented in peer-reviewed journals. bldpharm.comchemsrc.comchemenu.com Its structure, featuring a tertiary amine adjacent to a cyclopropylmethyl group, suggests it could be employed in reactions where this specific sterically hindered amine moiety is desired as a precursor for creating nitrogen-containing heterocyclic systems or as a component in the synthesis of biologically active compounds.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number1439991-47-5 chemsrc.com
Molecular FormulaC7H15N chemsrc.com
Molecular Weight113.20 g/mol chemsrc.com

Participation in Name Reactions and Novel Transformations

There is no specific information in the scientific literature showing the participation of this compound in established name reactions or novel transformations. Generally, primary and secondary cyclopropylamines can undergo a variety of reactions, including ring-opening and cycloaddition reactions. Current time information in Livingston County, US. However, the tertiary nature of the amine in this compound limits its participation in reactions that require an N-H bond, such as condensations to form imines or direct acylation reactions that are common for primary and secondary amines.

Use in the Synthesis of Complex Organic Molecules

Detailed synthetic routes employing this compound as a building block for complex organic molecules are not currently available in published literature. The broader class of molecules containing a cyclopropylamine (B47189) moiety is significant in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity to biological targets, or alter lipophilicity. researchgate.netresearchgate.net For instance, other functionalized cyclopropylamines serve as key chiral intermediates for corticotropin-releasing factor-1 (CRF-1) receptor antagonists. researchgate.net

Influence of Cyclopropyl (B3062369) Moiety on Molecular Architectures in Synthetic Chemistry

The cyclopropyl group exerts significant and unique influences on the architecture of organic molecules due to its distinct steric and stereoelectronic properties. researchgate.net The three-membered ring is rigid and planar, with C-C bonds possessing enhanced pi-character compared to alkanes. researchgate.net This feature can impact the conformation and reactivity of adjacent functional groups.

Research on related systems has shown that a cyclopropane (B1198618) ring can exert a powerful conformational effect. For example, a spiro-fused cyclopropane ring adjacent to a six-membered ring can surprisingly force large substituents, like a tert-butyl group, into an axial position, overriding typical steric preferences. nih.gov This "cyclopropyl effect" is attributed to a combination of increased torsional strain and stereoelectronic interactions. nih.gov In the case of this compound, the cyclopropyl group is attached to a methylene (B1212753) linker next to a sterically demanding quaternary carbon. This arrangement would be expected to restrict bond rotation and influence the spatial orientation of the amine's substituents. The rigid, cone-like shape of the cyclopropyl group can act as a steric shield, potentially directing the approach of reagents in subsequent reactions and influencing the stereochemical outcome. nih.gov The orientation of the cyclopropyl ring can be critical for biological activity in complex molecules, where it may serve to lock the molecule into a specific bioactive conformation. nih.gov

Table 2: Structural Features of the Cyclopropylamine Moiety and Their Influence
Structural FeatureInfluence on Molecular ArchitecturePotential Synthetic Implication
High Ring StrainPotential for ring-opening reactions, creating synthetic versatility. Current time information in Livingston County, US.Can be used as a precursor to other functional groups and carbocyclic systems.
Rigidity and PlanarityRestricts conformational flexibility of the molecule. researchgate.netUseful in designing molecules with specific 3D shapes for receptor binding.
Enhanced Pi-Character of C-C BondsCan interact with adjacent orbitals, affecting electronic properties (stereoelectronic effects). nih.govInfluences reactivity at nearby centers and stabilizes adjacent carbocations.
Steric BulkActs as a sterically demanding group, influencing local conformation. nih.govCan direct stereoselective reactions by blocking or exposing faces of the molecule.

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Synthetic Routes

The production of single-enantiomer drugs is a cornerstone of the modern pharmaceutical industry, driven by the need for improved efficacy and safety profiles. nih.govenamine.net Consequently, a primary area of future research for 1-Cyclopropyl-2-methylpropan-2-amine will be the development of efficient and highly selective asymmetric synthetic routes. While traditional methods for creating chiral compounds exist, cutting-edge strategies offer greater precision and sustainability. nih.gov

Future efforts will likely focus on:

Asymmetric Catalysis : The use of chiral metal catalysts, such as those based on rhodium or iron, and chiral organic catalysts could enable the direct, enantioselective synthesis from achiral precursors. researchgate.netmdpi.com For instance, developing a catalytic system for the asymmetric cyclopropanation of a suitable alkene precursor would be a significant advancement. organic-chemistry.org

Chemoenzymatic Strategies : Combining the selectivity of enzymatic transformations with robust chemical reactions offers a powerful approach. nih.gov An engineered enzyme could be used to create a chiral cyclopropyl (B3062369) ketone intermediate with high enantiomeric excess, which could then be chemically converted to the target amine. nih.govrochester.edu This method provides access to optically pure compounds that are valuable as building blocks in medicinal chemistry. nih.gov

Table 1: Comparison of Potential Asymmetric Synthesis Strategies
MethodPrinciplePotential AdvantagesResearch Focus
Asymmetric CatalysisUse of chiral catalysts (metal-based or organocatalysts) to guide the stereochemical outcome of a reaction.High efficiency, potential for scalability, direct formation of chiral center.Design of novel catalysts specific for cyclopropanation or amination.
Chemoenzymatic SynthesisIntegration of a highly selective enzymatic step with traditional chemical synthesis.Exceptional stereoselectivity (>99% ee), mild reaction conditions. rochester.eduEngineering enzymes for specific substrate recognition and transformation.

Exploration of New Reactivity Modes and Transformations

The strained cyclopropane (B1198618) ring is not merely a structural placeholder; it is a functional group with unique reactivity. researchgate.net Future research will delve into harnessing this inherent reactivity to transform this compound into more complex and valuable molecular architectures.

Key areas for exploration include:

Ring-Opening Reactions : The high ring strain of the cyclopropyl group makes it susceptible to cleavage under specific conditions. Investigating ring-opening reactions, potentially triggered by electrophiles, radical initiators, or transition metals, could provide access to novel acyclic amine derivatives. researchgate.netnih.goviastate.eduacs.org The regiochemistry of the bond cleavage (vicinal vs. distal) could lead to diverse product scaffolds. nih.gov

Catalytic C-C Bond Cleavage : Modern synthetic methods have begun to exploit the selective cleavage of C-C bonds in cyclopropylamine (B47189) systems to forge new connections. researchgate.net Applying these methodologies could enable ring-expansion or rearrangement cascades, transforming the initial scaffold into larger carbo- and heterocyclic systems.

[3+2] Annulation Strategies : Cyclopropylamines can participate in formal [3+2] cycloaddition reactions, particularly under photochemical or metal-catalyzed conditions. Exploring this reactivity mode for this compound could lead to the synthesis of complex nitrogen-containing five-membered rings, which are common motifs in biologically active molecules.

Advanced Computational Tools for Design and Prediction

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby saving significant time and resources. numberanalytics.com For this compound, computational tools will be pivotal in guiding synthetic efforts and predicting its potential applications. rsc.org

Future applications of computational tools include:

Reaction Pathway and Mechanism Analysis : Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to model potential reaction pathways, identify transition states, and predict the feasibility of novel transformations. numberanalytics.comrsc.org This is crucial for designing efficient synthetic routes and understanding unexpected reactivity.

Prediction of Properties : Computational methods can predict a wide range of physicochemical and biological properties, from spectroscopic data (NMR, IR) to drug-likeness and binding affinity to protein targets. numberanalytics.com

Machine Learning and AI : The integration of machine learning and artificial intelligence is revolutionizing synthesis planning. nih.gov AI-powered retrosynthesis tools like IBM RXN and AiZynthFinder can propose novel synthetic routes to this compound and its derivatives by analyzing vast reaction databases. wikipedia.org Such tools can also predict regio- and site-selectivity in reactions, a critical aspect of synthesis design. rsc.org

Table 2: Application of Computational Tools in Future Research
Computational ToolApplication AreaExpected Outcome
Density Functional Theory (DFT)Reaction Mechanism StudiesUnderstanding of transition states, activation energies, and reaction feasibility. numberanalytics.com
Molecular Mechanics (MM)Conformational AnalysisPrediction of stable molecular geometries and interactions. numberanalytics.com
Machine Learning/AIRetrosynthesis & Reactivity PredictionGeneration of novel synthetic pathways and prediction of reaction outcomes. nih.govwikipedia.org

Integration with Flow Chemistry and Sustainable Synthesis

The shift from traditional batch processing to continuous flow manufacturing represents a significant advance in chemical synthesis, offering enhanced safety, efficiency, and sustainability. rsc.orgacs.orgresearchgate.net The application of flow chemistry to the synthesis of this compound is a promising future direction.

Key advantages and research goals are:

Improved Safety and Control : Flow reactors allow for precise control over reaction parameters like temperature and pressure. jst.org.in This is particularly beneficial for managing potentially hazardous or highly exothermic reactions that may be involved in the synthesis.

Enhanced Efficiency and Scalability : Continuous flow processes can significantly reduce reaction times and facilitate easier scaling from laboratory to industrial production. researchgate.net This could make the synthesis of this building block more cost-effective and accessible.

Multi-step Telescoped Synthesis : Flow chemistry enables the "telescoping" of multiple reaction steps into a single, uninterrupted sequence, eliminating the need for intermediate isolation and purification. rsc.org Developing a multi-step flow synthesis for this compound would align with the principles of green chemistry by minimizing waste and energy consumption. rsc.org

Expanding Applications as Chiral Building Blocks

Chiral building blocks are essential for the discovery of new drugs, as the biological activity of a molecule is often dependent on its stereochemistry. enamine.net The unique three-dimensional structure of this compound makes it an attractive scaffold for medicinal chemistry. longdom.org

Future research will likely focus on:

Pharmacophore Diversification : The cyclopropyl ring is considered a valuable pharmacophore that can impart desirable properties to a drug molecule, such as metabolic stability and conformational rigidity. acs.orgnih.gov Using this compound as a starting point, chemists can create diverse libraries of new compounds for biological screening.

Synthesis of Bioactive Molecules : The α-cyclopropyl amine motif is present in a number of approved drugs, highlighting its therapeutic relevance. nih.gov Future work will involve incorporating the this compound scaffold into novel molecular designs targeting a range of diseases. Its specific substitution pattern offers a unique vector for exploring structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Cyclopropyl-2-methylpropan-2-amine, and how can purity be ensured in academic settings?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, cyclopropylmethylamine reacts with methyl iodide under controlled conditions to form the hydrochloride salt. AI-Powered Synthesis Planning tools (e.g., PubChem's workflow) predict one-step routes with high accuracy by leveraging reaction databases, prioritizing precursors with high scores and minimal side reactions .
  • Purity Assurance : Post-synthesis purification involves recrystallization from ethanol or methanol, followed by spectroscopic validation (e.g., ¹H/¹³C NMR) to confirm structural integrity and absence of byproducts .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.0–2.5 ppm for cyclopropyl and methyl groups) and ¹³C NMR (δ 10–30 ppm for cyclopropyl carbons) confirm stereochemistry and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₇H₁₄N: 112.1121) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the compound’s reactivity in cross-coupling or functionalization reactions?

  • Mechanistic Insights : The strained cyclopropane ring enhances electrophilicity at adjacent carbons, enabling regioselective alkylation or arylation. For example, oxidation with KMnO₄ selectively targets the cyclopropyl ring, forming ketone derivatives .
  • Steric Effects : The methyl group at the 2-position hinders nucleophilic attacks, requiring catalysts (e.g., Pd/C) for efficient hydrogenation or coupling reactions .

Q. What strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

  • Data Reconciliation :

  • Enantiomeric Purity : Chiral HPLC or capillary electrophoresis separates (R)- and (S)-enantiomers, as stereochemistry significantly impacts biological activity (e.g., serotonin receptor selectivity) .
  • Assay Conditions : Variability in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardizing protocols (e.g., fixed 1% DMSO) reduces discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the cyclopropyl group in pharmacological applications?

  • SAR Framework :

  • Isosteric Replacements : Substitute cyclopropane with bicyclo[1.1.1]pentane to assess ring strain effects on target binding .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclopropyl ring and measure changes in receptor affinity (e.g., via radioligand displacement assays) .
    • Computational Modeling : Density Functional Theory (DFT) calculates bond angles and strain energy to correlate with experimental bioactivity data .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting NMR data for derivatives of this compound?

  • Resolution Strategies :

  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals; compare spectra under identical conditions .
  • Dynamic Processes : Variable-temperature NMR identifies conformational exchange (e.g., ring puckering in cyclopropane) causing signal splitting .

Q. What experimental controls are critical when evaluating the compound’s stability under varying pH and temperature conditions?

  • Control Framework :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
  • pH-Dependent Hydrolysis : Use phosphate buffers (pH 2–9) to identify labile bonds (e.g., amine protonation at low pH increases solubility but reduces stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.